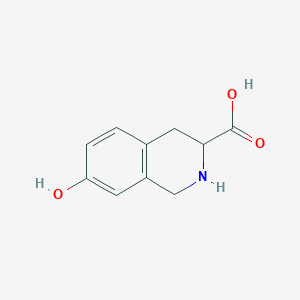

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

描述

Historical Context and Discovery Timeline

The exploration of tetrahydroisoquinoline (THIQ) alkaloids began in the early 20th century, with the Pictet–Spengler reaction emerging as a cornerstone for synthesizing THIQ frameworks. This cyclization reaction, which condenses β-arylethylamines with carbonyl compounds, laid the groundwork for accessing diverse THIQ derivatives. The specific discovery of 7-OH-Tic arose from efforts to optimize peptide-based therapeutics in the 1980s–1990s, where its constrained structure offered enhanced metabolic stability compared to linear peptides.

A pivotal advancement occurred in the late 1990s, when stereospecific synthetic methods enabled the isolation of enantiomerically pure 7-OH-Tic derivatives. For instance, enzymatic resolution techniques and chiral auxiliary-mediated syntheses allowed researchers to probe the compound’s structure-activity relationships in opioid receptor modulation. By the 2000s, 7-OH-Tic had become a key intermediate in antiviral drug development, particularly for hepatitis C virus (HCV) NS3 protease inhibitors, showcasing its versatility.

Structural Classification Within the Tetrahydroisoquinoline Alkaloid Family

7-OH-Tic belongs to the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) subclass, characterized by:

- Core structure : A bicyclic system comprising a benzene ring fused to a piperidine ring, with a carboxylic acid group at position 3 and a hydroxyl group at position 7 (Table 1).

- Stereochemistry : The (3R) and (3S) enantiomers exhibit distinct biological activities, as seen in κ-opioid receptor antagonism and HCV protease inhibition.

- Functional group interplay : The hydroxyl group enhances hydrogen-bonding potential, while the carboxylic acid enables salt bridge formation in protein binding.

Table 1: Structural Comparison of THIQ Derivatives

| Compound | R₁ | R₂ | R₃ | Biological Role |

|---|---|---|---|---|

| 7-OH-Tic | -OH | -H | -COOH | Opioid antagonism, protease inhibition |

| Salsolinol | -H | -CH₃ | -H | Neurotransmitter analog |

| Nuciferine | -OCH₃ | -CH₂CH₃ | -H | PPARγ agonism |

Biological Significance in Natural Product Chemistry

Though 7-OH-Tic is primarily synthetic, its structural motifs mirror those of naturally occurring THIQ alkaloids, which are abundant in plants like Menispermum dauricum and Calycotome villosa. These natural analogs often exhibit neuroactive properties, influencing:

- Neurotransmitter systems : THIQs modulate dopamine and serotonin receptors, with 7-OH-Tic derivatives showing affinity for κ-opioid receptors (KOR).

- Enzyme inhibition : The carboxylic acid moiety enables interactions with proteases (e.g., HCV NS3) and phosphatases (e.g., PTP-1B), making it a template for enzyme-targeted therapeutics.

- Drug design : 7-OH-Tic’s rigidity reduces conformational entropy in drug-receptor complexes, enhancing binding specificity. This property has been exploited in cystic fibrosis transmembrane conductance regulator (CFTR) modulators and PPARγ agonists.

This compound’s integration into macrocyclic inhibitors and its role in central nervous system (CNS) drug development underscore its enduring relevance. Subsequent research continues to refine synthetic methodologies and expand its applications, solidifying 7-OH-Tic as a cornerstone of modern alkaloid chemistry.

属性

IUPAC Name |

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKCRLDSCSWXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403207 | |

| Record name | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35186-98-2 | |

| Record name | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Phenylalanine Derivatives with Formaldehyde

One of the primary synthetic routes to tetrahydroisoquinoline-3-carboxylic acid derivatives, including the 7-hydroxy variant, involves the Pictet-Spengler type cyclization of phenylalanine derivatives with formaldehyde or paraformaldehyde under acidic conditions.

- Starting Material: Phenylalanine derivative (general formula (I)) with substituents at positions corresponding to the hydroxy group.

- Reagents: Formaldehyde or paraformaldehyde.

- Catalysts: Strong acids such as sulfuric acid or hydrobromic acid.

- Conditions: The reaction is typically conducted at temperatures between 50 to 80°C.

- Reaction Time: Varies from 0.5 to 36 hours, commonly 3 to 12 hours for completion.

- Product Form: The product is often obtained as a salt, which can be converted to the free acid by neutralization with acid after dissolution or suspension in an alkaline aqueous solution.

- Purification: Conventional organic chemistry techniques such as filtration, extraction, washing, drying, concentration, recrystallization, and chromatography are employed to isolate and purify the compound.

This method is advantageous for large-scale production and avoids the formation of mutagenic by-products, making it suitable for pharmaceutical intermediates.

Use of Protected Intermediates in Peptide Synthesis

The 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is often prepared and utilized in its protected form, such as the Fmoc-protected derivative, for incorporation into peptides.

- Form: Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid.

- Role: Serves as a building block in solid-phase peptide synthesis, improving yield and efficiency.

- Synthesis: Typically involves protection of the amino group with Fmoc and careful control of stereochemistry.

- Applications: Used in drug development, bioconjugation, neuroscience research, and analytical chemistry.

- Physical Properties: Optical rotation approximately +22° (c=1 in methanol), indicating stereochemical purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Product Form | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed cyclization | Phenylalanine derivative | Formaldehyde, H2SO4 or HBr | 50–80°C, 0.5–36 h | Salt or free acid | Large scale, avoids mutagenic by-products |

| Macrocyclization via Mitsunobu | Dipeptide intermediates | PPh3, ADDP | Mitsunobu conditions | Macrocyclic derivatives | Used for potent protease inhibitors |

| Fmoc-protected intermediate synthesis | 7-Hydroxy-tetrahydroisoquinoline | Fmoc-Cl, base | Standard peptide synthesis | Protected amino acid derivative | For peptide synthesis and drug development |

Detailed Research Findings and Notes

- The acid-catalyzed cyclization is a well-established, scalable method that provides the core tetrahydroisoquinoline-3-carboxylic acid skeleton with hydroxy substitution at position 7, essential for biological activity.

- The reaction conditions are mild enough to preserve stereochemistry and avoid side reactions.

- The isolation of the free acid from its salt form is achieved by neutralization and standard purification methods, ensuring high purity suitable for pharmaceutical use.

- Macrocyclization strategies, although more complex, allow for the generation of biologically potent derivatives, demonstrating the versatility of the tetrahydroisoquinoline scaffold.

- The Fmoc-protected form is critical for incorporation into peptides, highlighting the compound's role beyond simple small-molecule synthesis into bioconjugation and medicinal chemistry.

This comprehensive overview encapsulates the current authoritative methods for preparing this compound, emphasizing practical synthetic routes, reaction parameters, and applications in advanced chemical and pharmaceutical research.

化学反应分析

Types of Reactions

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction of this compound can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Alkylated or acylated isoquinoline derivatives.

科学研究应用

Pharmaceutical Development

7-OH-TIQCA is recognized for its role as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been investigated for their potential therapeutic effects on neurotransmitter systems, contributing to advancements in drug efficacy and specificity. The compound has shown promise in developing inhibitors for the hepatitis C virus (HCV) NS3 protease, demonstrating potent activity against this target .

Table 1: Key Pharmaceutical Applications of 7-OH-TIQCA

Biochemical Research

In biochemical studies, 7-OH-TIQCA is utilized to investigate enzyme inhibition and receptor binding. Its ability to interact with various biomolecules provides insights into molecular interactions and potential therapeutic targets. This compound has been employed in studies that elucidate the mechanisms of action for various drugs and biological agents .

Table 2: Biochemical Research Applications

| Research Focus | Description |

|---|---|

| Enzyme Inhibition | Studies on its role in inhibiting specific enzymes related to diseases . |

| Receptor Binding | Investigations into binding affinities with various receptors . |

Organic Synthesis

7-OH-TIQCA acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules with improved yields and selectivity. Its use as a protecting group in solid-phase peptide synthesis enhances the efficiency of peptide chain assembly, making it valuable in synthetic organic chemistry .

Table 3: Organic Synthesis Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group to enhance yield and efficiency . |

| Building Block | Serves as a foundational compound for synthesizing complex organic molecules . |

Analytical Chemistry

In analytical chemistry, 7-OH-TIQCA is employed to develop methods for detecting and quantifying isoquinoline derivatives. This application is crucial for quality control and validation of research findings, ensuring accurate data collection in experimental studies .

Table 4: Analytical Chemistry Applications

Case Studies

Several studies have highlighted the applications of 7-OH-TIQCA:

- Study on HCV Inhibitors : Research demonstrated that macrocyclic compounds derived from 7-OH-TIQCA exhibited significantly higher potency against HCV NS3 protease compared to traditional inhibitors, showcasing its potential in antiviral drug development .

- Neuropharmacological Research : Derivatives of this compound have been studied for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

作用机制

The mechanism of action of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Modifications

Substituents at the 6- or 7-position of the tetrahydroisoquinoline core significantly alter biological activity and synthetic accessibility. Key derivatives include:

| Compound Name | Substituent | Biological Target | Key Findings | References |

|---|---|---|---|---|

| 7-Hydroxy-Tic | 7-OH | HCV NS3 protease, Opioid receptors | Potent HCV protease inhibition (IC₅₀ ~20 nM); κ-receptor antagonism (Ki <1 nM) | [18] |

| Tic (Unsubstituted) | None | Metal coordination chemistry | Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) | [4] |

| 7-Nitro-Tic | 7-NO₂ | Synthetic intermediate | Reduced biological activity; converted to amino/iodo derivatives | [17] |

| 7-Fluoro-Tic | 7-F | Under investigation | Potential bioisostere for improved metabolic stability | [20] |

| 7-Chloro-Tic | 7-Cl | Structural diversity studies | Synthesized via modified Pictet-Spengler reactions | [16] |

Key Observations:

- Antiviral Activity : The 7-hydroxy group is critical for HCV NS3 protease inhibition, as removal (e.g., unsubstituted Tic) abolishes activity [5].

- Opioid Receptor Selectivity : 7-Hydroxy-Tic derivatives exhibit κ-receptor selectivity, while halogenated analogs (e.g., 7-F, 7-Cl) may alter receptor affinity due to steric and electronic effects [18].

- Synthetic Complexity : 7-Hydroxy-Tic requires enantioselective synthesis (e.g., modified Pictet-Spengler reactions) to achieve >99% enantiomeric excess, whereas nitro or chloro derivatives are synthesized via simpler cyclization routes [15].

Pharmacological and Physicochemical Properties

| Property | 7-Hydroxy-Tic | Tic (Unsubstituted) | 7-Nitro-Tic |

|---|---|---|---|

| Molecular Weight | 193.20 g/mol | 177.20 g/mol | 226.20 g/mol |

| Solubility | High (polar solvents) | Moderate | Low |

| Metabolic Stability | >50 h (t₁/₂ in plasma) | Not reported | Not reported |

| Key Applications | Antiviral, CNS drugs | Coordination chemistry | Synthetic intermediate |

- Solubility: The 7-hydroxy group enhances aqueous solubility compared to non-polar derivatives like 7-nitro-Tic [14].

- Metabolic Stability : 7-Hydroxy-Tic derivatives exhibit prolonged half-lives (>50 h) due to resistance to enzymatic degradation, a trait absent in halogenated analogs [7].

Stereochemical Considerations

Enantiomers of 7-hydroxy-Tic display distinct pharmacological profiles:

- (3R)-7-Hydroxy-Tic : Used in JDTic analogs for κ-receptor antagonism (Ki = 0.05–11.2 nM across opioid receptors) [18].

- (3S)-7-Hydroxy-Tic : Less studied but may exhibit divergent receptor selectivity [19].

Racemization during synthesis is minimized (<7%) via optimized Pictet-Spengler protocols, ensuring high enantiopurity [12].

生物活性

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (HTCA) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of HTCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C10H11NO3

- Molecular Weight : 193.20 g/mol

- CAS Number : 128502-56-7

- Synonyms : (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

HTCA has been shown to exhibit various biological activities, including:

- Opioid Receptor Modulation : HTCA acts as a selective antagonist at the delta-opioid receptor (DOR) and mu-opioid receptor (MOR). Studies indicate that substituting specific positions in opioid peptides with HTCA can convert agonist activities into antagonistic ones .

- Antiviral Activity : Research has demonstrated that HTCA-based macrocyclic inhibitors effectively inhibit the hepatitis C virus NS3 protease, suggesting potential applications in antiviral therapies .

Therapeutic Potential

- Pain Management : Due to its opioid receptor modulation properties, HTCA is being investigated for its potential in pain management. The conversion of agonist peptides to antagonists could lead to new analgesic therapies with reduced side effects.

- Antinociceptive Effects : Recent studies have highlighted the antinociceptive effects of HTCA when modified with certain structural components, enhancing its efficacy and metabolic stability .

- CNS Penetration : Modifications to HTCA have improved its ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) therapies .

Case Study 1: Opioid Peptide Modulation

A study investigated the effects of HTCA on opioid peptides. The substitution of HTCA in enkephalin analogs resulted in the conversion of MOR agonists into selective DOR antagonists, demonstrating its potential for developing targeted analgesics with fewer side effects .

Case Study 2: Antiviral Applications

HTCA was incorporated into macrocyclic inhibitors targeting hepatitis C virus NS3 protease. These inhibitors showed potent antiviral activity in vitro, indicating that HTCA could play a role in developing new antiviral drugs .

Data Table: Biological Activities of HTCA

常见问题

Q. What are the optimized synthetic routes for enantioselective preparation of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (7-OH-Tic)?

A modified Pictet-Spengler reaction using d-tyrosine as a chiral precursor achieves 99.4% enantiomeric excess (ee) after recrystallization, with an overall yield of 43% over four steps . Key modifications include:

Q. How is the stereochemical integrity of 7-OH-Tic validated during synthesis?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers using hexane/isopropanol gradients.

- Circular dichroism (CD) confirms absolute configuration by matching spectra to d-tyrosine derivatives .

- X-ray crystallography of intermediates (e.g., Boc-protected Tic) provides definitive structural proof .

Advanced Research Questions

Q. How do structural modifications of 7-OH-Tic influence its bioactivity in opioid receptor studies?

7-OH-Tic is a conformationally constrained amino acid used in peptidomimetics to stabilize bioactive conformations. Key findings:

Q. What experimental strategies address discrepancies between in vitro and in vivo activity of 7-OH-Tic-based therapeutics?

- Nano-delivery systems (e.g., Odatroltide) improve bioavailability by targeting thrombus-associated P-selectin, enhancing local concentration while reducing systemic toxicity .

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to reconcile in vitro affinity (Kd) with in vivo efficacy .

Q. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS) involving 7-OH-Tic?

Q. What are the critical considerations for designing 7-OH-Tic analogs with improved blood-brain barrier (BBB) penetration?

Q. Methodological Challenges and Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。